molecular formula C9H12N2O5S B572399 2-Methoxy-N,N-dimethyl-5-nitrobenzenesulfonamide CAS No. 1323733-50-1

2-Methoxy-N,N-dimethyl-5-nitrobenzenesulfonamide

Cat. No.: B572399
CAS No.: 1323733-50-1
M. Wt: 260.264
InChI Key: DWHVEQLUHJWBQI-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 2-Methoxy-N,N-dimethyl-5-nitrobenzenesulfonamide typically involves the nitration of a suitable aromatic precursor followed by sulfonamide formation. The general synthetic route can be summarized as follows:

    Nitration: An aromatic compound such as anisole (methoxybenzene) is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the desired position.

    Sulfonamide Formation: The nitrated intermediate is then reacted with dimethylamine and a sulfonyl chloride derivative under appropriate conditions to form the sulfonamide group.

Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to improve yield and purity. specific industrial methods for this compound are not widely documented.

Chemical Reactions Analysis

2-Methoxy-N,N-dimethyl-5-nitrobenzenesulfonamide undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Common reagents for these reactions include strong nucleophiles like sodium methoxide or potassium tert-butoxide.

    Oxidation: The compound can undergo oxidation reactions, although specific conditions and reagents for such reactions are less commonly reported.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amino derivative, while substitution reactions could introduce various functional groups in place of the methoxy group.

Scientific Research Applications

2-Methoxy-N,N-dimethyl-5-nitrobenzenesulfonamide has several applications in scientific research:

    Chemistry: It is used as a reference standard and reagent in organic synthesis and analytical chemistry.

    Biology: The compound may be used in studies involving enzyme inhibition or as a probe to investigate biological pathways.

    Medicine: While not used directly in medicine, it can serve as a precursor or intermediate in the synthesis of pharmaceutical compounds.

    Industry: It may be utilized in the development of new materials or as a component in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 2-Methoxy-N,N-dimethyl-5-nitrobenzenesulfonamide depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, leading to inhibition or modulation of their activity. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, while the sulfonamide group may mimic natural substrates or inhibitors.

Comparison with Similar Compounds

2-Methoxy-N,N-dimethyl-5-nitrobenzenesulfonamide can be compared with other nitrobenzenesulfonamide derivatives, such as:

    2-Methoxy-N,N-dimethylbenzenesulfonamide: Lacks the nitro group, resulting in different reactivity and applications.

    2-Methoxy-5-nitrobenzenesulfonamide: Lacks the dimethylamino group, affecting its solubility and interaction with biological targets.

    N,N-Dimethyl-5-nitrobenzenesulfonamide:

Properties

IUPAC Name

2-methoxy-N,N-dimethyl-5-nitrobenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O5S/c1-10(2)17(14,15)9-6-7(11(12)13)4-5-8(9)16-3/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWHVEQLUHJWBQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=C(C=CC(=C1)[N+](=O)[O-])OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10679781
Record name 2-Methoxy-N,N-dimethyl-5-nitrobenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10679781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1323733-50-1
Record name 2-Methoxy-N,N-dimethyl-5-nitrobenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10679781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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